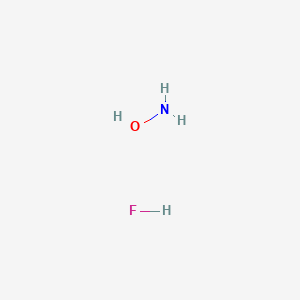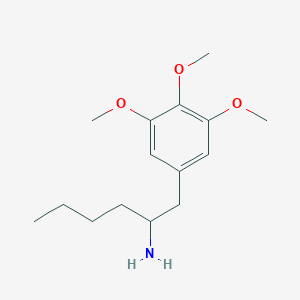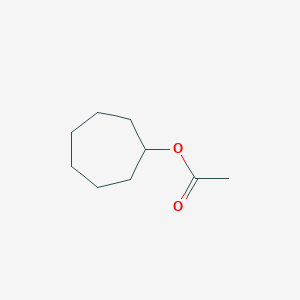
Cycloheptyl Acetate
Descripción general
Descripción
Cycloheptyl acetate is a chemical compound that is widely used in scientific research. It is an ester, which is a type of organic compound that is formed by the reaction between an alcohol and a carboxylic acid. Cycloheptyl acetate has a unique molecular structure that makes it an interesting compound to study.
Mecanismo De Acción
The mechanism of action of cycloheptyl acetate is not well understood. However, it is believed that it acts as a modulator of the olfactory system, which is responsible for our sense of smell. It is thought to interact with specific receptors in the nose, which then send signals to the brain to produce a particular odor.
Efectos Bioquímicos Y Fisiológicos
Cycloheptyl acetate has been shown to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that cycloheptyl acetate may have potential therapeutic applications in the treatment of certain neurological disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using cycloheptyl acetate in lab experiments is its relatively low toxicity. It is also a stable compound that can be easily synthesized and purified. However, one limitation is that it has a relatively low boiling point, which can make it difficult to handle in certain experiments.
Direcciones Futuras
There are several future directions for research on cycloheptyl acetate. One area of interest is its potential as a therapeutic agent for neurological disorders. Another area of interest is its use as a model compound for studying the chemical properties of esters. Additionally, further research is needed to better understand the mechanism of action of cycloheptyl acetate and its effects on the olfactory system.
Aplicaciones Científicas De Investigación
Cycloheptyl acetate has a wide range of scientific research applications. It is commonly used as a flavoring agent in the food industry, as well as a fragrance in the cosmetic industry. In addition, it has been used as a reagent in organic synthesis, particularly in the preparation of cyclic compounds. Cycloheptyl acetate has also been used as a model compound in studies of the chemical properties of esters.
Propiedades
Número CAS |
18631-70-4 |
|---|---|
Nombre del producto |
Cycloheptyl Acetate |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
cycloheptyl acetate |
InChI |
InChI=1S/C9H16O2/c1-8(10)11-9-6-4-2-3-5-7-9/h9H,2-7H2,1H3 |
Clave InChI |
WVTITOWTHWIEGF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCCCCC1 |
SMILES canónico |
CC(=O)OC1CCCCCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)
![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)
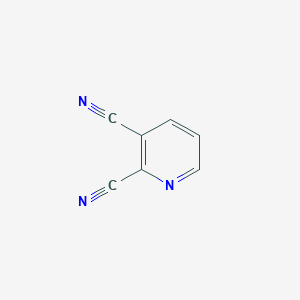
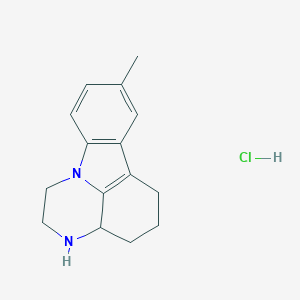
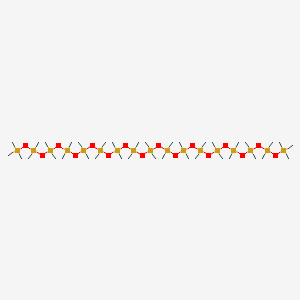
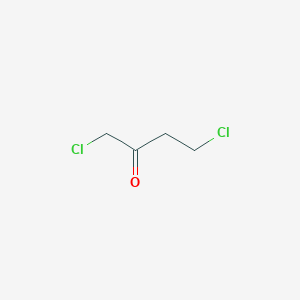
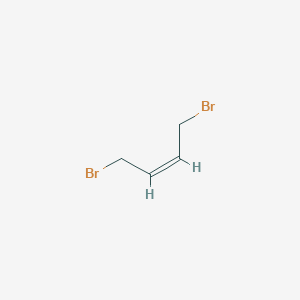
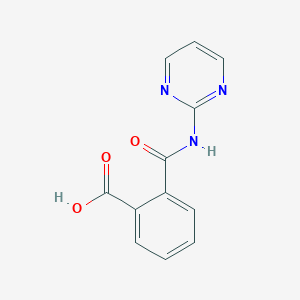
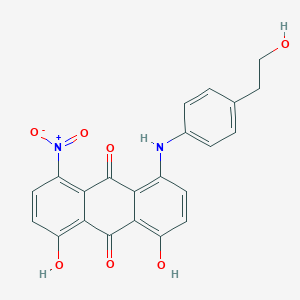
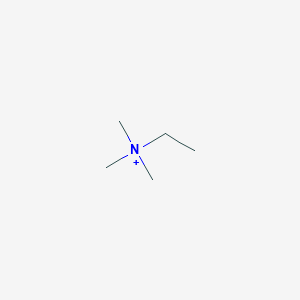
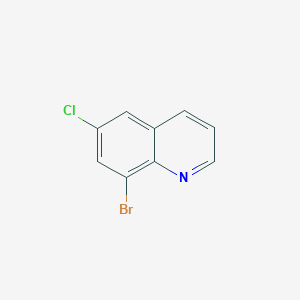
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)
